BMS-819881

Descripción

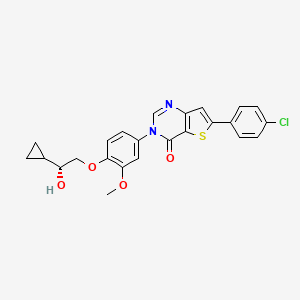

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-(4-chlorophenyl)-3-[4-[(2R)-2-cyclopropyl-2-hydroxyethoxy]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O4S/c1-30-21-10-17(8-9-20(21)31-12-19(28)14-2-3-14)27-13-26-18-11-22(32-23(18)24(27)29)15-4-6-16(25)7-5-15/h4-11,13-14,19,28H,2-3,12H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMOSCAIWUUQPD-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC(C5CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OC[C@@H](C5CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197420-05-5 | |

| Record name | BMS-819881 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197420055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-819881 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW19T63CML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Bms 819881

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Biology

MCHR1, also known as GPR24, is a Class A G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes. medchemexpress.com It is the primary receptor for the neuropeptide melanin-concentrating hormone (MCH). While two MCH receptors (MCHR1 and MCHR2) have been identified in humans, rodents express only MCHR1, making it a key focus of pharmacological research. researchgate.netoup.com

As a typical GPCR, the MCHR1 protein consists of seven transmembrane alpha-helices connected by intracellular and extracellular loops. researchgate.net Recent cryo-electron microscopy (cryo-EM) studies have provided significant insights into the receptor's three-dimensional structure and the mechanisms of ligand recognition. researchgate.netbiorxiv.org

The binding site for the endogenous ligand, MCH, is located within the transmembrane domain, forming an orthosteric pocket. biorxiv.org This pocket is composed of residues from transmembrane helices TM2, TM3, TM5, TM6, and TM7, as well as the extracellular loops ECL1, ECL2, and ECL3. biorxiv.orgbiorxiv.org The interaction between MCH and MCHR1 is extensive. A critical interaction involves the arginine residue at position 11 (R11) of the MCH peptide, which forms an electrostatic bond with an aspartic acid residue (D192) deep within the receptor's binding pocket. biorxiv.org The N-terminal portion of the MCH peptide also contributes to binding affinity by interacting with a superficial sub-pocket formed mainly by the receptor's extracellular loops. biorxiv.org

Upon binding of MCH, MCHR1 undergoes a conformational change that allows it to couple with and activate intracellular heterotrimeric G proteins. MCHR1 is known to be promiscuous in its G protein coupling, interacting with multiple G protein subtypes, primarily Gαi and Gαq. medchemexpress.combiorxiv.orgoup.com This differential coupling leads to the activation of distinct downstream signaling cascades.

Gαi Pathway : Coupling to the Gαi (inhibitory) subunit leads to the inhibition of the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). researchgate.netnih.gov

Gαq Pathway : Interaction with the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm, thus increasing intracellular calcium levels. researchgate.netoup.com

Activation of MCHR1 can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases (ERK1/2). oup.comnih.gov This can occur through both Gαi- and Gαq-dependent mechanisms.

| G Protein Coupled | Primary Effector | Second Messenger(s) | Key Downstream Effect |

|---|---|---|---|

| Gαi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | Inhibition of PKA pathway |

| Gαq | Phospholipase C (Activation) | ↑ IP3, ↑ DAG, ↑ Ca2+ | Activation of PKC, Ca2+-dependent signaling |

The MCH neuropeptidergic system, consisting of MCH-producing neurons and their receptors, is a significant modulator of central nervous system functions. MCH neurons are predominantly located in the lateral hypothalamus and zona incerta, with widespread projections throughout the brain. nih.govresearchgate.net This neuroanatomical distribution underlies the system's involvement in a diverse array of physiological processes.

The most well-characterized role of the MCH system is in the regulation of energy homeostasis and feeding behavior. oup.combiorxiv.org MCH acts as an orexigenic peptide, stimulating food intake. oup.com Genetic studies have shown that mice lacking either MCH or MCHR1 are lean, hypophagic (eat less), and exhibit increased energy expenditure, highlighting the system's critical role in maintaining energy balance. oup.combiorxiv.org

Beyond metabolism, accumulating evidence implicates the MCH system in other key functions, including:

Sleep Regulation : The system is involved in the control of sleep, particularly in promoting REM sleep. oup.comnih.gov

Mood and Emotion : MCHR1 has been linked to the modulation of anxiety and depression-like behaviors. researchgate.net

Cognition : The MCH system may play a role in learning and memory processes. biorxiv.orgoup.comnih.gov

BMS-819881 as an MCHR1 Antagonist

This compound is a selective, nonbasic thienopyrimidinone antagonist of the MCHR1. bioworld.com As an antagonist, it binds to the MCHR1 but does not activate it, thereby blocking the binding and subsequent intracellular signaling of the endogenous agonist, MCH.

Binding assays are used to determine the affinity of a compound for its target receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This compound has demonstrated high affinity for the MCHR1.

| Parameter | Value | Receptor Species | Reference |

|---|---|---|---|

| Ki | 7 nM | Rat | medchemexpress.com |

| Ki | 10 nM | Not Specified | bioworld.com |

Selectivity is a critical parameter for a therapeutic candidate. This compound is reported to be a selective MCHR1 antagonist with low activity at other off-target ion channels. bioworld.com This is particularly important because many MCHR1 antagonists have faced challenges with off-target effects, such as binding to the hERG potassium channel, which can pose cardiotoxicity risks. researchgate.net this compound was developed to have weak hERG and channel inhibitory activities. bioworld.com Its prodrug, BMS-830216, was advanced into clinical studies. nih.govbioworld.com

Functional assays are essential to confirm that a compound not only binds to the receptor but also blocks its function. These assays are often conducted in heterologous cell systems, which are cells (like HEK293 or CHO cells) that have been engineered to express a specific receptor, in this case, MCHR1.

As an MCHR1 antagonist, this compound is expected to inhibit all downstream signaling pathways activated by MCH. In a functional assay measuring intracellular calcium mobilization, MCH application to MCHR1-expressing cells would cause a transient increase in cytosolic Ca2+ concentration via the Gαq pathway. oup.com Pre-treatment of these cells with this compound would block or significantly attenuate this MCH-induced calcium signal, demonstrating its functional antagonism at the receptor. Similarly, in an assay measuring cAMP levels, this compound would prevent the MCH-induced decrease in cAMP that is mediated by the Gαi pathway.

Quantitative Assessment of Antagonistic Potency (e.g., K_i, K_b values)

The antagonistic potency of this compound at the MCH-R1 has been quantified using radioligand binding assays and functional assessments. In binding studies with rat MCH-R1, this compound demonstrated a high affinity with an equilibrium dissociation constant (K_i) of 7 nM. bioworld.com This indicates a strong interaction between the compound and the receptor.

Functionally, this compound acts as an antagonist, blocking the intracellular signaling cascade initiated by the binding of the endogenous ligand, melanin-concentrating hormone (MCH). In a functional assay measuring MCH-stimulated calcium mobilization in cells overexpressing MCH-R1, this compound effectively inhibited this response with an equilibrium dissociation constant (K_b) of 32 nM. bioworld.com

Interactive Data Table: Antagonistic Potency of this compound at Rat MCH-R1

| Parameter | Value (nM) | Assay Type |

| K_i | 7 | Radioligand Binding |

| K_b | 32 | Functional (Calcium Mobilization) |

Pharmacological Specificity and Off-Target Receptor Screening

To assess the selectivity of this compound, it was screened against a panel of other receptors and enzymes. High selectivity for the target receptor over other potential off-targets is a critical attribute for a therapeutic candidate to minimize the risk of unwanted side effects.

This compound demonstrated high selectivity for MCH-R1 over the closely related MCH receptor 2 (MCH-R2). In a calcium mobilization assay using cells expressing MCH-R2, this compound did not inhibit the MCH-mediated response at concentrations up to 10 µM. bioworld.com

Furthermore, in a broader screening panel, this compound was tested at a concentration of 10 µM against a panel of 20 G-protein coupled receptors (GPCRs) that are associated with the regulation of feeding and homeostasis. No significant activity was observed at any of these receptors, highlighting the specific nature of its interaction with MCH-R1. bioworld.com

In addition to receptor screening, the effect of this compound on the activity of major cytochrome P450 (CYP) enzymes was evaluated. These enzymes are crucial for drug metabolism, and inhibition can lead to drug-drug interactions. This compound showed some interaction with CYP isoforms, with EC50 values for CYP1A2, CYP2C9, CYP2C19, and CYP3A4 being determined. The EC50 value for its effect on CYP3A4 activity was 13 µM. bioworld.com

Interactive Data Table: Off-Target Screening of this compound

| Target | Concentration Tested (µM) | Result |

| MCH-R2 | 10 | No inhibition of Ca2+ mobilization |

| Panel of 20 GPCRs (feeding homeostasis) | 10 | No significant activity |

| CYP1A2 | - | EC50 determined |

| CYP2C9 | - | EC50 determined |

| CYP2C19 | - | EC50 determined |

| CYP3A4 | - | EC50 = 13 µM |

Preclinical Pharmacological Evaluation of Bms 819881

In Vitro Characterization

Cell-Based Assays for MCHR1 Functional Activity

BMS-819881 has been identified as a potent MCHR1 antagonist with a high binding affinity for the rat MCHR1. medchemexpress.com Reports indicate a Ki value of 7 nM and 10 nM for rat MCHR1. medchemexpress.comnih.gov MCHR1 is known to couple to Gi and Gq proteins, leading to the inhibition of cAMP accumulation and stimulation of intracellular calcium flux. medchemexpress.com However, specific data from cell-based functional assays, such as cAMP or calcium mobilization assays, for this compound are not publicly available.

Table 1: MCHR1 Binding Affinity of this compound

| Parameter | Species | Value |

| Ki | Rat | 7 nM |

| Ki | Rat | 10 nM |

Receptor Selectivity Panel Screening (e.g., GPCRs)

While this compound is described as a selective MCHR1 antagonist, detailed data from a broad receptor selectivity panel screening against other GPCRs and off-target proteins are not available in the public domain. nih.gov Such screenings are crucial to assess the potential for off-target effects and to confirm the compound's selectivity profile.

Cytochrome P450 (CYP) Inhibition and Induction Profiles

This compound has been reported to be a selective and potent inhibitor of CYP3A4 activity, with an EC50 of 13 μM. medchemexpress.com Comprehensive data on its inhibitory effects against a wider panel of CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6) and its potential for CYP induction are not publicly available.

Table 2: Cytochrome P450 Inhibition Profile of this compound

| CYP Isoform | Parameter | Value |

| CYP3A4 | EC50 | 13 μM |

In Vitro Plasma Protein Binding Across Species

Specific data on the in vitro plasma protein binding of this compound across different species, such as rat, mouse, dog, and human, are not publicly available. This information is essential for understanding the compound's pharmacokinetic properties and for interspecies scaling.

In Vivo Pharmacological Studies in Animal Models

Selection and Validation of Preclinical Animal Models for MCHR1 Research

Preclinical in vivo studies for this compound were conducted using its orally bioavailable prodrug, BMS-830216. nih.gov These studies utilized both lean and diet-induced obese (DIO) rat models. nih.gov The DIO rat model is a commonly used and validated model for obesity research as it mimics many features of human obesity, including increased body weight, adiposity, and metabolic dysregulation that develop from the consumption of a high-fat diet.

The validation of the DIO model for MCHR1 research is supported by several factors:

MCHR1 is the sole receptor for melanin-concentrating hormone in rodents. doi.orgnih.gov

Genetic knockout of MCHR1 in mice results in a lean phenotype and resistance to diet-induced obesity.

Central administration of MCHR1 antagonists has been shown to reduce food intake and body weight in rodents.

In the preclinical studies with the prodrug BMS-830216, administration led to a reduction in food intake and a 6% decrease in body weight in both lean and DIO rats, providing evidence of the compound's pharmacological activity in a relevant animal model. nih.gov

Compound Names

Impact on Energy Homeostasis and Metabolic Parameters in Rodent Models

Regulation of Food Intake and Hypophagia

There is no publicly available information detailing the effects of this compound on food intake or its potential to induce hypophagia in rodent models.

Modulation of Energy Expenditure and Metabolic Rate

Specific studies on how this compound modulates energy expenditure and metabolic rate in preclinical animal models have not been published.

Influence on Adiposity and Body Weight Phenotypes

Information regarding the influence of this compound on adiposity and body weight phenotypes in rodent models is not available in the public domain.

Effects on Circulating Metabolic Hormones and Substrates (e.g., glucose, insulin (B600854), leptin)

There are no accessible research findings that describe the effects of this compound on key circulating metabolic hormones and substrates such as glucose, insulin, and leptin.

Preclinical Pharmacokinetic Profiles in Animal Species

Absorption, Distribution, and Elimination Characteristics

Detailed preclinical pharmacokinetic data, including the absorption, distribution, and elimination characteristics of this compound in any animal species, has not been made publicly available.

Brain Penetration and Central Nervous System (CNS) Exposure

The ability of a pharmacological agent to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the central nervous system is a critical determinant of its efficacy for neurological and psychiatric disorders. The evaluation of brain penetration and CNS exposure is, therefore, a fundamental component of the preclinical assessment of any CNS-targeted drug candidate. For the melanin-concentrating hormone receptor 1 (MCHR1) antagonist this compound, specific preclinical data detailing its brain penetration and CNS exposure in animal models are not extensively available in the public domain.

In general, preclinical studies to determine CNS exposure involve the administration of the compound to animal models, typically rodents, followed by the collection of plasma and brain tissue at various time points. The concentrations of the drug in these matrices are then quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). Key parameters derived from these studies include the brain-to-plasma concentration ratio (B/P ratio or Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which is considered the most accurate predictor of target engagement in the CNS. A higher Kp,uu value generally indicates better brain penetration and a higher likelihood of achieving therapeutic concentrations at the target receptor.

The following table illustrates the type of data that would be generated in such preclinical studies to characterize the CNS exposure of a compound. Note: The data presented in this table are hypothetical and for illustrative purposes only, as specific data for this compound are not publicly available.

Hypothetical CNS Exposure Data for a CNS-Targeted Compound

| Animal Model | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) | Unbound Brain Concentration (ng/g) | Unbound Plasma Concentration (ng/mL) | Unbound Brain-to-Plasma Ratio (Kp,uu) |

|---|---|---|---|---|---|---|

| Rat | 150 | 100 | 1.5 | 15 | 10 | 1.5 |

Proof-of-Concept Studies for MCHR1 Antagonism in Preclinical Disease Models

Proof-of-concept studies in relevant preclinical disease models are essential to validate the therapeutic potential of a new drug candidate and to provide evidence of its pharmacological activity in a biological system that mimics aspects of a human disease. For an MCHR1 antagonist like this compound, these studies would typically be conducted in animal models of obesity, anxiety, and depression, as the MCH system is implicated in the regulation of energy balance and mood.

While specific proof-of-concept data for this compound in preclinical models are not readily found in published literature, the general approach for evaluating MCHR1 antagonists involves a battery of behavioral and physiological assessments. For instance, in models of obesity, such as diet-induced obese (DIO) rodents, researchers would assess the effect of the compound on food intake, body weight, and metabolic parameters.

In the context of psychiatric disorders, various well-established animal models are utilized. For anxiety, these may include the elevated plus-maze, light-dark box, and marble-burying tests. For depression, the forced swim test and tail suspension test are commonly employed to assess antidepressant-like activity. In these models, a reduction in anxiety-like behaviors or an increase in active coping strategies would be indicative of a therapeutic effect.

The table below provides an example of the kind of data that would be collected in a proof-of-concept study for an MCHR1 antagonist in a preclinical model of anxiety. It is important to reiterate that this is a representative example, and specific data for this compound are not available.

Illustrative Data from an Elevated Plus-Maze Study in Rats

| Treatment Group | Time Spent in Open Arms (seconds) | Number of Entries into Open Arms |

|---|---|---|

| Vehicle Control | 30 ± 5 | 8 ± 2 |

| Compound X (MCHR1 Antagonist) | 60 ± 8 | 15 ± 3 |

It is known that this compound is the active metabolite of the prodrug BMS-830216. A Phase 1 clinical trial with BMS-830216 in human subjects was conducted to assess its safety, tolerability, and effect on body weight. However, the study did not demonstrate a significant reduction in body weight. This outcome in a clinical setting underscores the challenges of translating preclinical findings to human efficacy, even when a compound is designed to engage a promising therapeutic target.

Structure Activity Relationships Sar and Synthetic Strategies for Bms 819881

Identification of the Thieno[3,2-d]pyrimidine Core Scaffold

The journey to BMS-819881 began with the identification of a suitable chemical scaffold that could provide the necessary molecular interactions for potent MCHR1 antagonism while also possessing favorable physicochemical properties. High-throughput screening and subsequent lead optimization efforts by Bristol-Myers Squibb led to the selection of the thieno[3,2-d]pyrimidine core. This bicyclic heterocyclic system offered a rigid framework that could be appropriately substituted to probe the MCHR1 binding pocket. The selection of this non-basic core was a strategic decision aimed at mitigating the risk of off-target effects, particularly hERG channel inhibition, a common liability for many MCHR1 antagonists that possess a basic amine.

Elucidation of Key Structural Elements for MCHR1 Binding and Functional Activity

Through systematic medicinal chemistry efforts, the key structural features of the thieno[3,2-d]pyrimidine series essential for high-affinity MCHR1 binding were elucidated. The general structure consists of a central thieno[3,2-d]pyrimidin-4(3H)-one core with critical substitutions at the 3- and 6-positions.

Optimization Strategies for Potency and Selectivity

With the core scaffold and key pharmacophores in place, optimization efforts focused on refining the substituents to maximize potency and selectivity. A significant breakthrough in this series was the discovery that incorporating a tertiary alcohol within the side chain at the 3-position of the phenyl ring led to a substantial increase in potency.

For instance, in a closely related analog, BMS-814580, the introduction of a 3,3-difluoro-1-hydroxycyclobutyl)methoxy side chain resulted in a highly potent MCHR1 antagonist. This highlights the importance of a hydrogen bond donor in this region of the molecule for enhanced receptor interaction. The exploration of various cyclic tertiary alcohols demonstrated that the size and nature of the cyclic system could be modulated to fine-tune potency.

The following table illustrates the impact of different substituents on MCHR1 binding affinity in a representative series of thieno[3,2-d]pyrimidine analogs:

| Compound | R Group (Substitution at 3-position phenyl) | MCHR1 Ki (nM) |

| Analog 1 | Methoxy | 50 |

| Analog 2 | Isopropoxy | 25 |

| Analog 3 | (1-hydroxycyclopropyl)methoxy | 5 |

| BMS-814580 | (3,3-difluoro-1-hydroxycyclobutyl)methoxy | 1.2 |

This data is representative of the SAR trends observed in the development of this chemical series.

Mitigating Off-Target Activities During Lead Optimization (e.g., hERG Inhibition)

A major hurdle in the development of MCHR1 antagonists has been their propensity to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. A key strategy employed in the design of this compound and its analogs was the avoidance of a basic nitrogen atom, a common feature in many hERG-liable compounds. The non-basic thieno[3,2-d]pyrimidinone core of this compound was instrumental in mitigating this risk.

Furthermore, medicinal chemists carefully managed the lipophilicity of the molecules. Excessive lipophilicity is often correlated with increased hERG inhibition. By optimizing the polarity of the side chains, particularly through the incorporation of the hydroxyl group in the tertiary alcohol moiety, a balance was struck between potency and a reduced risk of hERG binding. This approach resulted in compounds with a significant therapeutic window between MCHR1 antagonism and hERG channel inhibition.

Prodrug Design and Development: The Case of BMS-830216 as a Phosphate Ester Prodrug

To improve the pharmacokinetic properties of this compound, particularly its aqueous solubility and potential for oral absorption, a prodrug strategy was implemented. This led to the development of BMS-830216 , a phosphate ester prodrug of this compound.

The design of BMS-830216 involves the esterification of the tertiary alcohol functionality of this compound with a phosphate group. This modification significantly increases the water solubility of the compound. Following administration, endogenous phosphatases are expected to cleave the phosphate ester, releasing the active parent drug, this compound, into circulation. This approach is a well-established method for enhancing the delivery of drugs with hydroxyl groups. Clinical studies have been conducted with BMS-830216 to evaluate its safety, tolerability, and pharmacokinetic profile.

Stereochemical Considerations in MCHR1 Antagonist Design

Stereochemistry often plays a critical role in the interaction of small molecules with their biological targets. In the development of MCHR1 antagonists, including the thieno[3,2-d]pyrimidine series, the three-dimensional arrangement of substituents can significantly impact binding affinity and functional activity.

While specific details on the stereochemical optimization of this compound are not extensively published, the presence of stereocenters in related analogs suggests that this was an important consideration. For example, if a chiral center is present in the side chain, it is common for one enantiomer to exhibit significantly higher potency than the other. The synthesis of single enantiomers is often a key step in the late stages of lead optimization to maximize therapeutic benefit and minimize potential off-target effects associated with the less active enantiomer. The development of stereoselective synthetic routes is therefore a crucial aspect of bringing such compounds forward as clinical candidates.

Advanced Methodologies and Analytical Approaches in Bms 819881 Research

High-Throughput Screening (HTS) and Assay Development for MCHR1 Modulators

High-Throughput Screening (HTS) plays a crucial role in the initial identification of compounds that can modulate the activity of MCHR1. HTS involves screening large libraries of chemical compounds against a biological target, such as MCHR1, to identify "hits" that exhibit the desired activity. nih.gov For MCHR1 modulators, this requires the development of specific assays that can reliably and rapidly measure the interaction between compounds and the receptor or the downstream signaling events.

FLIPR (Fluorometric Imaging Plate Reader)-based assays are an example of a technique used in the development of assays for MCHR1 antagonists. These assays can measure calcium mobilization, a common downstream effect of MCHR1 activation by its ligand, melanin-concentrating hormone (MCH). medchemexpress.com By measuring the inhibition of MCH-stimulated calcium mobilization in cells overexpressing MCHR1, researchers can identify and characterize the antagonistic activity of compounds like BMS-819881. medchemexpress.com this compound has been shown to effectively block MCH-stimulated Ca2+ mobilization in such assays, demonstrating its potent functional antagonism of MCHR1. medchemexpress.com The selectivity of this compound has also been assessed using HTS against panels of other G protein-coupled receptors (GPCRs) associated with feeding homeostasis, where it showed no significant activity at tested concentrations against a panel of 20 such GPCRs. medchemexpress.com

Advanced Biochemical and Biophysical Techniques for Target Engagement Studies

Biochemical and biophysical techniques are essential for confirming direct target engagement and characterizing the nature of the interaction between this compound and MCHR1. These methods provide detailed insights into binding affinity, kinetics, and thermodynamics.

Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), thermal stability assays (like nanoDSF and DSF), microscale thermophoresis (MST), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed in drug discovery to study compound-target interactions. nih.govnuvisan.com These methods can be used to validate hits identified through HTS and to gain a deeper understanding of how a compound binds to its target. nih.govnuvisan.comfrontiersin.org

The Cellular Thermal Shift Assay (CETSA) is another biophysical technique that allows for the assessment of target engagement in situ, within cells or tissues. frontiersin.orgnih.gov This method measures the thermal stability of a target protein in the presence and absence of a compound; binding of a ligand often increases the thermal stability of the protein. nih.govnih.gov CETSA can provide valuable data on whether a compound is engaging its target in a more physiologically relevant environment. nih.gov Proteome-wide CETSA using quantitative mass spectrometry can even be used to investigate off-target effects. nih.gov

Research on this compound has utilized techniques to determine its binding affinity to MCHR1, reporting a Ki of 7 nM for rat MCHR1. medchemexpress.com This type of data is typically obtained through radioligand binding assays or similar quantitative biochemical methods that measure the displacement of a labeled ligand from the receptor by the test compound.

Omics Technologies (e.g., transcriptomics, metabolomics) in Response to this compound

Omics technologies, including transcriptomics and metabolomics, provide a comprehensive view of the biological changes that occur in response to a compound. Transcriptomics involves the study of the complete set of RNA transcripts in a cell or tissue, providing insights into gene expression changes. nih.gov Metabolomics focuses on the global analysis of metabolites, the small molecules involved in metabolic processes. nih.gov

Applying these technologies to this compound research could involve treating animal models with the compound and then analyzing gene expression profiles or metabolite levels in relevant tissues, such as the hypothalamus, a brain region rich in MCHR1 expression. Changes in transcriptomic or metabolomic profiles could reveal the downstream biological pathways affected by MCHR1 antagonism. Integrated multi-omics approaches, combining data from different omics levels, can provide a more holistic understanding of a compound's effects. nih.gov While specific omics studies on this compound were not detailed in the search results, these technologies are increasingly used in pharmacological research to understand drug mechanisms and identify biomarkers of response.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational chemistry and molecular modeling techniques are powerful tools for studying the interaction between this compound and MCHR1 at an atomic level. wiley.comcsc.fi These methods can complement experimental data by providing theoretical insights into binding poses, interaction energies, and the structural basis of ligand selectivity and potency.

Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics calculations can be used to predict how this compound fits into the MCHR1 binding site, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimate binding affinity. csc.fimedchemexpress.com Structure-activity relationship (SAR) studies, which relate chemical structure to biological activity, are often guided by computational modeling. nuvisan.comfrontiersin.org Computational approaches can also be used in virtual screening to identify potential new MCHR1 modulators based on the structural features of known ligands like this compound. medchemexpress.com These methods contribute to the rational design and optimization of compounds with improved properties.

Ethical Frameworks and the 3Rs Principles in Animal Research on this compound

Research involving animal models, such as those used to study the in vivo effects of this compound, is guided by strict ethical frameworks and principles to ensure animal welfare. The 3Rs principles – Replacement, Reduction, and Refinement – are central to these frameworks globally. understandinganimalresearch.org.uknc3rs.org.ukanimalresearch.info

Replacement: This principle encourages the use of non-animal methods whenever possible. understandinganimalresearch.org.uknc3rs.org.ukanimalresearch.info In the context of this compound research, this could involve using cell-based assays, in vitro systems, or computational models instead of live animals where appropriate. animalresearch.info

Reduction: This principle aims to minimize the number of animals used in research while still achieving scientifically valid results. understandinganimalresearch.org.uknc3rs.org.ukanimalresearch.info This can be achieved through careful experimental design, appropriate statistical analysis, and sharing of data to avoid unnecessary duplication of studies. nc3rs.org.ukanimalresearch.info

Refinement: This principle focuses on minimizing any potential pain, suffering, distress, or lasting harm experienced by animals used in research. understandinganimalresearch.org.uknc3rs.org.ukanimalresearch.info This includes providing appropriate housing and care, using anesthesia and analgesia where necessary, and implementing procedures that improve animal welfare. understandinganimalresearch.org.ukanimalresearch.info

Adherence to the 3Rs is often legally mandated and is a requirement for obtaining ethical approval for animal research projects. animalresearch.infonc3rs.org.uk Institutions conducting animal research typically have Animal Welfare and Ethical Review Boards (AWERBs) that review and approve research protocols to ensure compliance with ethical guidelines and the 3Rs. nc3rs.org.uk Researchers working on compounds like this compound in animal models are expected to integrate these principles into their study design and execution.

Future Directions and Unanswered Questions in Mchr1 Antagonist Research

The journey of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, including compounds like BMS-819881, from promising anti-obesity candidates to a broader field of therapeutic exploration is marked by both significant challenges and emerging opportunities. While the initial focus on metabolic disorders has not yet yielded a marketed drug, the research has pivoted towards new preclinical investigations and overcoming existing pharmacological hurdles. This has opened up new avenues for future research, aimed at fully understanding the therapeutic potential of modulating the MCH system.

Q & A

Q. What are the primary molecular targets of BMS-819881, and what experimental approaches are recommended for validating its selectivity?

this compound primarily targets melanin-concentrating hormone receptor 1 (MCHR1) and inhibits CYP3A4 enzyme activity. To validate selectivity:

- MCHR1 binding assays : Use radioligand displacement assays with rat or human MCHR1-expressing cell membranes, measuring inhibition constants (Ki) via competitive binding curves .

- Functional antagonism : Employ cAMP accumulation assays in MCHR1-transfected cells, as MCHR1 activation typically reduces cAMP; antagonism reverses this effect .

- CYP3A4 inhibition : Perform enzyme activity assays using human liver microsomes or recombinant CYP3A4, quantifying inhibition via fluorescence-based substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Q. How should researchers design in vitro experiments to assess this compound's dose-dependent effects on MCHR1 signaling pathways?

- Cell models : Use HEK-293 or CHO cells stably expressing MCHR1 to ensure receptor specificity.

- Dose range : Test concentrations spanning 0.1 nM to 10 μM to capture EC50/IC50 values, accounting for its high potency (Ki = 7 nM for MCHR1) .

- Controls : Include vehicle controls and reference antagonists (e.g., T-226296) to validate assay robustness.

- Endpoint selection : Measure cAMP levels (ELISA or HTRF) or calcium flux (Fluo-4 AM dye) for real-time signaling analysis .

Q. What standard methodologies are used to evaluate this compound's pharmacokinetic (PK) properties in preclinical models?

- Plasma exposure : Administer this compound intravenously/orally to rodents, collect serial blood samples, and quantify drug levels via LC-MS/MS .

- Tissue distribution : Use radiolabeled this compound (³H or ¹⁴C) to assess brain penetration, leveraging autoradiography or scintillation counting .

- Metabolic stability : Incubate this compound with liver microsomes or hepatocytes, monitoring parent compound depletion over time .

Advanced Research Questions

Q. How can researchers address conflicting data between this compound's in vitro CYP3A4 inhibition and in vivo metabolic profiles?

- Species-specific differences : Compare CYP3A4 inhibition data across species (e.g., human vs. rat microsomes) to identify interspecies variability .

- Tissue-specific expression : Use RNA-seq or proteomics to quantify CYP3A4 levels in target tissues (e.g., liver, intestine) and correlate with in vivo clearance rates .

- Drug-drug interaction studies : Co-administer this compound with CYP3A4 substrates (e.g., midazolam) in preclinical models to assess inhibition potency in vivo .

Q. What methodological considerations are critical when studying this compound's off-target effects on stress granule (SG) dynamics in cancer cells?

- SG induction assays : Treat breast cancer cells (e.g., MCF-7) with this compound and Lapatinib, then visualize SGs via immunofluorescence using markers like FMRP or FXR1 .

- Translation inhibition : Measure phospho-eIF2α levels (Western blot) to confirm PERK-mediated translational arrest, a key SG formation pathway .

- Functional validation : Knock down PERK using siRNA to determine if SG formation is essential for this compound's pro-survival effects .

Q. How can advanced microfluidic platforms improve label-free detection of this compound's interactions with cell-surface biomolecules?

- Device fabrication : Use soft lithography to create polydimethylsiloxane (PDMS) microchannels for precise electrophoretic mobility measurements .

- Antigen-antibody binding : Functionalize microparticles with lipid membranes containing MCHR1, then monitor this compound-induced structural changes via mobility shifts .

- Real-time kinetics : Integrate impedance spectroscopy or surface plasmon resonance (SPR) to quantify binding affinities without fluorescent labels .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Nonlinear regression : Fit data to sigmoidal dose-response curves (variable slope) using tools like GraphPad Prism to calculate EC50/IC50 values .

- Error propagation : Account for variability in enzyme inhibition assays (e.g., CYP3A4) via bootstrap resampling or Monte Carlo simulations .

- Meta-analysis : Pool data from multiple studies to resolve contradictions (e.g., conflicting MCHR1 binding affinities) using random-effects models .

Methodological Guidelines

- Experimental replication : Follow Beilstein Journal guidelines by detailing protocols in supplementary materials, ensuring reproducibility .

- Data presentation : Include raw data in appendices and processed data in main figures, adhering to extended essay standards .

- Ethical compliance : Disclose conflicts of interest and obtain IRB approval for studies involving human-derived cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.